3-Aminobut-2-enethioamide
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Overview
Description
3-Aminobut-2-enethioamide is an organic compound with the chemical formula C4H8N2S . It is a colorless to pale yellow solid with a distinct odor. This compound is readily soluble in water and organic solvents such as alcohols and ethers at room temperature . It is primarily used in amination reactions in organic synthesis, serving as an aminating agent for the synthesis of pharmaceutically active compounds and other complex organic compounds .
Preparation Methods
The preparation of 3-Aminobut-2-enethioamide is relatively straightforward. A common synthetic route involves the reaction of dibutene with ammonium sulfate under acidic conditions, resulting in the formation of this compound . This method is efficient and widely used in both laboratory and industrial settings.
Chemical Reactions Analysis
3-Aminobut-2-enethioamide undergoes various types of chemical reactions, including:
Amination Reactions: It is primarily used as an aminating agent in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Aminobut-2-enethioamide has several scientific research applications, including:
Biology: The compound’s role in biological research is less documented, but it may be used in studies involving amination reactions.
Mechanism of Action
The mechanism of action of 3-Aminobut-2-enethioamide involves its role as an aminating agent. It facilitates the introduction of amino groups into organic molecules, which is crucial in the synthesis of pharmaceutically active compounds. The molecular targets and pathways involved in its mechanism are primarily related to its reactivity with other organic molecules.
Comparison with Similar Compounds
3-Aminobut-2-enethioamide can be compared with other similar compounds, such as:
3-Amino-2-butenethioamide: This compound has a similar structure and function, serving as an aminating agent in organic synthesis.
3-Aminocrotonothioamide: Another compound with similar properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and solubility properties, making it a valuable compound in various chemical and industrial processes.
Properties
Molecular Formula |
C4H8N2S |
---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
3-aminobut-2-enethioamide |
InChI |
InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7) |
InChI Key |
IJUDUPSHUGIGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=S)N)N |
Origin of Product |
United States |
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